Disodium (2-phenylvinyl)phosphonate
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Overview
Description
Disodium (2-phenylvinyl)phosphonate is an organophosphorus compound with the molecular formula C8H7Na2O3P. It is known for its unique chemical structure, which includes a phosphonate group attached to a phenylvinyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of disodium (2-phenylvinyl)phosphonate typically involves the reaction of a phosphonate precursor with a phenylvinyl compound. One common method is the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate. This reaction is often carried out under mild conditions using a palladium catalyst and microwave irradiation to achieve high yields in a short time .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Disodium (2-phenylvinyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The phenylvinyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydride and alkyl halides are commonly employed.
Major Products:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxides.
Substitution: Various substituted phenylvinyl phosphonates.
Scientific Research Applications
Disodium (2-phenylvinyl)phosphonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of disodium (2-phenylvinyl)phosphonate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes involved in phosphorylation processes, thereby affecting cellular signaling pathways. The compound’s ability to bind to hydroxyapatite makes it useful in targeting bone tissues .
Comparison with Similar Compounds
- Disodium etidronate
- Disodium pamidronate
- Disodium alendronate
Comparison: Disodium (2-phenylvinyl)phosphonate is unique due to its phenylvinyl moiety, which imparts distinct chemical properties compared to other phosphonates. While compounds like disodium etidronate and disodium alendronate are primarily used in bone disease treatment, this compound’s applications extend to organic synthesis and industrial processes .
Properties
CAS No. |
80286-14-2 |
---|---|
Molecular Formula |
C8H7Na2O3P |
Molecular Weight |
228.09 g/mol |
IUPAC Name |
disodium;dioxido-oxo-[(E)-2-phenylethenyl]-λ5-phosphane |
InChI |
InChI=1S/C8H9O3P.2Na/c9-12(10,11)7-6-8-4-2-1-3-5-8;;/h1-7H,(H2,9,10,11);;/q;2*+1/p-2/b7-6+;; |
InChI Key |
CUKALIMJZKETCH-KMXZHCNGSA-L |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/P(=O)([O-])[O-].[Na+].[Na+] |
Canonical SMILES |
C1=CC=C(C=C1)C=CP(=O)([O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
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